3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid
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Overview
Description
3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid typically involves multiple steps, including the formation of the benzazepine core and the introduction of the cyclopropyl and methoxyphenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzazepine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
Addition Reactions: Incorporation of the cyclopropyl group through addition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-4-(4-methoxyphenyl)boronic acid: Shares the cyclopropyl and methoxyphenyl groups but differs in the core structure.
3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid: Similar functional groups but different overall structure.
Uniqueness
3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid is unique due to its benzazepine core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-26-16-10-6-13(7-11-16)20-19(21(24)25)17-5-3-2-4-14(17)12-18(23)22(20)15-8-9-15/h2-7,10-11,15,19-20H,8-9,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWELICOVKJJFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3CC(=O)N2C4CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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